molecular formula C7H2BrF4NO2 B3038720 5-Bromo-2-fluoro-3-nitrobenzotrifluoride CAS No. 889459-12-5

5-Bromo-2-fluoro-3-nitrobenzotrifluoride

Cat. No.: B3038720
CAS No.: 889459-12-5
M. Wt: 287.99 g/mol
InChI Key: GDXKUVVSMRFFPR-UHFFFAOYSA-N
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Description

Significance of Benzotrifluoride (B45747) Scaffolds in Modern Organic Synthesis

The benzotrifluoride (C₆H₅CF₃) scaffold is a foundational structure in modern organic and medicinal chemistry. researchgate.net The inclusion of a trifluoromethyl (-CF₃) group onto a benzene (B151609) ring significantly alters the molecule's properties. researchgate.net This group enhances lipophilicity and metabolic stability, making benzotrifluoride derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netguidechem.com The stability of the CF₃ group under many acidic and basic conditions allows for a wide range of chemical transformations on other parts of the molecule. researchgate.net Consequently, benzotrifluoride and its derivatives are not only used as building blocks for complex molecules but also as specialized solvents in organic reactions. researchgate.net

Overview of Substituent Effects (Fluoro, Bromo, Nitro, Trifluoromethyl) on Aromatic Reactivity and Electronic Structure

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can donate or withdraw electron density through inductive and resonance effects. minia.edu.eglibretexts.org This, in turn, determines the rate and regioselectivity of electrophilic aromatic substitution reactions. The substituents present on 5-Bromo-2-fluoro-3-nitrobenzotrifluoride collectively deactivate the aromatic ring, making it less reactive than benzene.

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). minia.edu.eg It strongly deactivates the ring and is a meta-director in electrophilic aromatic substitution. minia.edu.eg

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing and deactivating groups. minia.edu.eg It withdraws electron density through both a strong inductive effect and a resonance effect, leaving a partial positive charge on the aromatic ring. It is also a meta-director. minia.edu.egnumberanalytics.com

Fluoro (-F) and Bromo (-Br) Groups: Halogens exhibit a dual nature. They are deactivating because their high electronegativity withdraws electron density from the ring inductively. libretexts.org However, they are ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, which stabilizes the intermediate carbocations formed during ortho and para attack. minia.edu.egpitt.edu

The combined influence of these four substituents makes the aromatic ring of this compound significantly electron-deficient and less susceptible to electrophilic attack.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CF₃ (Trifluoromethyl)Strongly WithdrawingNoneStrongly DeactivatingMeta
-NO₂ (Nitro)Strongly WithdrawingStrongly WithdrawingStrongly DeactivatingMeta
-F (Fluoro)Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para
-Br (Bromo)Strongly WithdrawingWeakly DonatingWeakly DeactivatingOrtho, Para

Positional Isomerism in Halogenated Nitrobenzotrifluorides and its Implications for Chemical Behavior

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. creative-chemistry.org.ukquora.com In the case of halogenated nitrobenzotrifluorides, the specific arrangement of the halogen, nitro, and trifluoromethyl groups around the benzene ring creates distinct isomers, each with unique chemical and physical properties. studysmarter.co.uk

Research Scope and Focus on this compound as a Representative Example

This article will now narrow its focus to a single, representative compound: this compound. This specific isomer serves as an excellent case study to illustrate the chemical principles discussed previously. It is a halogenated aromatic nitro compound that is used as a versatile building block in organic synthesis for creating more complex molecules. guidechem.com The presence of multiple, strongly electron-withdrawing groups results in high chemical stability. guidechem.com

Properties of this compound:

PropertyValue
CAS Number 344-38-7
Molecular Formula C₇H₃BrF₃NO₂
Molecular Weight 270.00 g/mol
Appearance Yellow solid / Crystals or powder
Melting Point 33-35 °C
Boiling Point 95-100 °C at 5 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXKUVVSMRFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889459-12-5
Record name 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
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Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Nitrobenzotrifluoride and Analogous Structures

Strategies for Introducing Bromo, Fluoro, and Nitro Functionalities

The construction of complex benzotrifluoride (B45747) structures hinges on the controlled addition of key functional groups. The order of these reactions is critical, as existing substituents dictate the position of subsequent additions.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto the benzotrifluoride core. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of an analogue, 2-bromo-5-nitrobenzotrifluoride, the precursor o-bromobenzotrifluoride is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (50-60°C). chemicalbook.com The trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director. In this case, nitration occurs para to the bromine and meta to the trifluoromethyl group, yielding the desired product with high selectivity. chemicalbook.com

Similarly, the synthesis of 5-fluoro-2-nitrobenzotrifluoride (B123530) is achieved by nitrating m-fluorobenzotrifluoride with a nitric acid/sulfuric acid system. google.com Research on the nitration of 2-acetylamino-5-fluorobenzotrifluoride using fuming nitric acid and sulfuric acid also demonstrates the introduction of a nitro group, which, after hydrolysis of the acetyl group, yields 2-amino-3-nitro-5-fluorobenzotrifluoride. core.ac.uk

PrecursorReagentsConditionsProductYield
o-BromobenzotrifluorideFuming HNO₃, H₂SO₄50-60°C2-Bromo-5-nitrobenzotrifluoride92%
m-FluorobenzotrifluorideHNO₃, H₂SO₄Mild5-Fluoro-2-nitrobenzotrifluorideHigh
2,5-DifluorobenzotrifluorideFuming HNO₃, Fuming H₂SO₄ (40% SO₃)50°C2,5-Difluoro-3-nitrobenzotrifluoride62%

The synthesis of the core benzotrifluoride structure is a critical upstream process, typically achieved by the fluorination of a corresponding benzotrichloride (B165768) precursor. This transformation replaces the three chlorine atoms of the -CCl₃ group with fluorine atoms to form the stable -CF₃ group.

The most common industrial method involves the reaction of benzotrichloride with anhydrous hydrogen fluoride (B91410) (HF). This reaction can be performed in either the liquid or gas phase and often requires a catalyst to proceed efficiently. While various catalysts can be used, the specific choice can influence reaction conditions such as temperature and pressure. This fluorination step is fundamental as it creates the benzotrifluoride scaffold upon which other functionalities are subsequently installed.

Introducing a bromine atom onto a benzotrifluoride ring that is already deactivated by a nitro group requires specific and often robust chemical methods. The choice of strategy depends on the available starting materials and the desired isomer.

This multi-step approach is a powerful method for introducing bromine at a specific position and is particularly useful when direct bromination is difficult or yields the wrong isomer. The process begins with an aromatic amine precursor, which is converted into a diazonium salt. This salt is then displaced by a bromide, often using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction.

A representative synthesis involves the preparation of 2-bromo-5-fluorobenzotrifluoride (B1268043) from m-fluorobenzotrifluoride. google.com

Nitration: m-fluorobenzotrifluoride is first nitrated to produce 5-fluoro-2-nitrobenzotrifluoride. google.com

Reduction: The nitro group is then reduced to an amino group, yielding 5-fluoro-2-aminobenzotrifluoride. This is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel. google.com

Diazotization & Bromination: The resulting amine is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like hydrobromic acid, HBr) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is then immediately reacted with cuprous bromide (CuBr) to replace the diazonium group (-N₂⁺) with a bromine atom, affording the final product with high purity and yield. google.com

This sequence provides excellent regiochemical control, as the position of the bromine atom is determined by the initial position of the nitro group.

Bromodecarboxylation involves the replacement of a carboxylic acid group (-COOH) with a bromine atom. This transformation, often a variation of the Hunsdiecker reaction, can be a viable synthetic route if the corresponding nitroarenecarboxylic acid is accessible. For example, a documented synthetic pathway for 5-Bromo-2-nitrobenzotrifluoride starts from 4-nitro-3-(trifluoromethyl)benzoic acid. chemicalbook.com

In this type of reaction, the carboxylic acid is typically converted to a silver salt, which is then treated with elemental bromine. The reaction proceeds via a radical mechanism to yield the aryl bromide. Modern variations of this reaction may use other reagents to avoid the need for silver salts, such as using N-bromosuccinimide (NBS) in the presence of a catalyst. This method offers a distinct strategic advantage when the required carboxylic acid precursor is readily available.

Direct electrophilic bromination involves the substitution of a hydrogen atom on the aromatic ring with bromine. Due to the presence of strongly deactivating groups like -NO₂ and -CF₃, the benzotrifluoride ring is highly electron-deficient, making it resistant to electrophilic attack. khanacademy.org Therefore, harsh reaction conditions and potent brominating agents are required.

A relevant example is the synthesis of 3-bromo-5-nitrobenzotrifluoride (B1277238) from 1-nitro-3-trifluoromethyl-benzene. chemicalbook.com In this procedure, the starting material is treated with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), a source of electrophilic bromine, in a biphasic system of dichloromethane (B109758) and concentrated sulfuric acid at 35°C. chemicalbook.com The strong acid acts as a catalyst, enhancing the electrophilicity of the bromine agent. Both the nitro and trifluoromethyl groups are meta-directing, so bromination occurs at the C-5 position, which is meta to both groups, leading to the desired product in high yield. chemicalbook.com

Starting MaterialReagentsConditionsProductYield
1-Nitro-3-trifluoromethyl-benzene1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H₂SO₄, CH₂Cl₂35°C, 24h3-Bromo-5-nitrobenzotrifluoride89.6%

Bromination Techniques for Nitrobenzotrifluorides

Multi-Step Synthesis Pathways for Complex Benzotrifluoride Derivatives

The synthesis of complex benzotrifluoride derivatives, such as 5-bromo-2-fluoro-3-nitrobenzotrifluoride, typically necessitates multi-step reaction sequences. These pathways are designed to introduce various substituents onto the benzotrifluoride core in a controlled and regioselective manner. While a direct synthetic route for this compound is not explicitly detailed in the provided research, a plausible pathway can be constructed based on the synthesis of analogous compounds.

A common strategy involves the sequential functionalization of a simpler benzotrifluoride starting material. For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride is achieved in three steps: nitration, reduction, and a Sandmeyer-type reaction involving diazotization followed by bromination. google.com This approach highlights a general principle in the synthesis of complex benzotrifluorides: the careful orchestration of activating and deactivating groups to direct subsequent substitutions to the desired positions.

The synthesis of 5-Bromo-2-nitrobenzotrifluoride often starts from brominated aromatic precursors and proceeds through electrophilic substitution reactions under tightly controlled conditions. guidechem.com One documented method involves the nitration of 5-bromo-o-trifluoromethyltoluene, followed by controlled oxidation. guidechem.com Another approach starts with the nitration of m-fluorobenzotrifluoride to yield 5-fluoro-2-nitrobenzotrifluoride, which can then be further functionalized. google.com

Based on these precedents, a potential multi-step synthesis for this compound could hypothetically begin with a fluorinated benzotrifluoride, followed by sequential nitration and bromination, with the order of these steps being crucial for achieving the desired substitution pattern. The electron-withdrawing nature of the trifluoromethyl and nitro groups would need to be carefully considered to predict the regioselectivity of the halogenation step.

Optimization of Reaction Conditions and Process Design

The efficient synthesis of complex molecules like this compound heavily relies on the optimization of reaction conditions and the implementation of advanced process design strategies.

Continuous-flow chemistry offers significant advantages for the synthesis of complex organic molecules, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scale-up. syrris.jp The use of microfluidic pumping systems can progress starting materials through columns containing immobilized reagents and catalysts, allowing for a continuous sequence of reactions. syrris.jp This approach can lead to the rapid production of a pure product by linking individual synthetic steps seamlessly. syrris.jp While specific applications to this compound are not documented, the principles of flow chemistry are highly applicable to the multi-step synthesis of such complex benzotrifluoride derivatives.

Catalysis plays a pivotal role in the synthesis of benzotrifluoride derivatives. For example, the industrial preparation of benzotrifluoride itself involves a gas-phase reaction of benzotrichloride with hydrogen fluoride in the presence of an aluminum fluoride catalyst. google.com This process can achieve yields of 96% or higher in a single step. google.com

In the synthesis of precursors, such as 5-fluoro-2-aminobenzotrifluoride, Raney nickel is used as a catalyst for the reduction of the corresponding nitro compound. google.com Palladium on carbon is also mentioned as a potential catalyst for this transformation. google.com The choice of catalyst, along with precise control of parameters like temperature and stoichiometry, is critical for maximizing yield and purity. For instance, in the bromination of 1-nitro-3-trifluoromethyl-benzene, the reaction temperature is maintained at 35°C, and the brominating agent is added in portions over several hours to ensure controlled conversion. chemicalbook.com

ParameterOptimized ConditionRationale
Temperature 35°C (for bromination)Controlled reaction rate and prevention of side reactions. chemicalbook.com
Catalyst Raney Nickel (for reduction)Efficient and cost-effective for hydrogenation. google.com
Stoichiometry Portion-wise addition of reagentTo control the exothermic nature of the reaction and improve selectivity. chemicalbook.com

Synthetic Routes to Key Precursors for this compound

The successful synthesis of the target molecule is contingent on the efficient preparation of key precursors bearing the required functionalities.

The synthesis of nitro- and fluorobenzotrifluoride intermediates is a crucial first step. For example, 5-fluoro-2-nitrobenzotrifluoride is prepared by the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system. google.com Similarly, 1-nitro-3-trifluoromethyl-benzene is a commercially available starting material for further functionalization. chemicalbook.com The introduction of the nitro group is a classic electrophilic aromatic substitution, and the conditions must be carefully controlled to achieve the desired regioselectivity.

The synthesis of bromo-fluorobenzotrifluoride frameworks can be achieved through various methods. One approach involves a three-step sequence starting from m-fluorobenzotrifluoride. google.com This process includes nitration to 5-fluoro-2-nitrobenzotrifluoride, followed by reduction to 5-fluoro-2-aminobenzotrifluoride, and finally, a Sandmeyer reaction using cuprous bromide, hydrobromic acid, and sodium nitrite to introduce the bromine atom, affording 2-bromo-5-fluorobenzotrifluoride in high yield and purity. google.com

Another method for introducing a bromine atom is through direct bromination. For example, 1-bromo-3-nitro-5-trifluoromethyl-benzene can be synthesized by treating 1-nitro-3-trifluoromethyl-benzene with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in the presence of sulfuric acid. chemicalbook.com This reaction proceeds with high conversion and yields the desired product after purification. chemicalbook.com

PrecursorStarting MaterialKey ReagentsYield
2-bromo-5-fluorobenzotrifluoridem-fluorobenzotrifluorideNitric acid/sulfuric acid, Raney Ni, CuBr/HBr/NaNO₂76.1% google.com
1-bromo-3-nitro-5-trifluoromethyl-benzene1-nitro-3-trifluoromethyl-benzene1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, Sulfuric acid89.6% chemicalbook.com

Chemical Reactivity and Transformational Studies of Halogenated Nitrobenzotrifluorides

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents on the aromatic ring. nih.gov

Influence of Electron-Withdrawing Groups (Trifluoromethyl, Nitro) on SNAr Reactivity

The benzene (B151609) ring of 5-bromo-2-fluoro-3-nitrobenzotrifluoride is highly activated for nucleophilic aromatic substitution. This heightened reactivity is a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups. wikipedia.orgnumberanalytics.com Both groups significantly reduce the electron density of the aromatic π-system, making the ring highly electrophilic and susceptible to attack by nucleophiles. youtube.com

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. numberanalytics.comkhanacademy.org The -NO₂ group withdraws electron density through both an inductive effect (-I) and a powerful resonance effect (-M). numberanalytics.comminia.edu.eg This combined electronic pull is crucial for stabilizing the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr reaction. youtube.comyoutube.com The presence of multiple electron-withdrawing groups, particularly when positioned ortho and para to the leaving group, provides substantial stabilization for this intermediate, thereby lowering the activation energy and accelerating the reaction. wikipedia.orgnih.gov

Regioselectivity and Stereochemical Considerations in SNAr Reactions

In SNAr reactions, regioselectivity is governed by two primary factors: the location of the electron-withdrawing groups and the nature of the leaving group. numberanalytics.comresearchgate.net Nucleophilic attack preferentially occurs at positions that are ortho or para to strong electron-withdrawing groups, as this allows for the effective delocalization of the negative charge in the Meisenheimer intermediate. youtube.com

In the structure of this compound, the fluorine atom at the C2 position is ortho to both the -CF₃ group (at C1) and the -NO₂ group (at C3). This arrangement makes the C2 position exceptionally electron-deficient and the prime target for nucleophilic attack. Furthermore, fluorine is an excellent leaving group in SNAr reactions. This is somewhat counterintuitive compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus accelerating the initial attack. wikipedia.orgnih.govmasterorganicchemistry.com Consequently, the leaving group ability in SNAr often follows the order F > Cl ≈ Br > I. nih.gov

Given these factors, it is predicted that nucleophilic attack on this compound will occur exclusively at the C2 position, leading to the displacement of the fluoride (B91410) ion. The bromine at C5 is meta to both the -CF₃ and -NO₂ groups and is therefore not significantly activated for substitution via the SNAr mechanism.

PositionSubstituentElectronic EffectActivation/Deactivation for SNArPredicted Reactivity
C1-CF₃Strongly Electron-Withdrawing (-I)Strong Activation (ortho, para)Activates C2
C2-F (Leaving Group)Strongly ElectronegativeExcellent Leaving GroupSite of Substitution
C3-NO₂Strongly Electron-Withdrawing (-I, -M)Strong Activation (ortho, para)Activates C2
C5-Br (Leaving Group)Moderately ElectronegativePoor Leaving Group (meta to EWGs)Unreactive

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route for the derivatization of halogenated aromatic compounds.

Suzuki-Miyaura Coupling and Other Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, typically involving the coupling of an organoboron compound with an organic halide. rsc.orgresearchgate.net For this compound, the C-Br bond at the C5 position is the most probable site for such reactions. Aryl bromides are common substrates for Suzuki couplings, and the presence of electron-withdrawing groups on the aromatic ring can facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-determining. rsc.orgyonedalabs.com

A typical Suzuki-Miyaura reaction on this substrate would involve the reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This would result in the formation of a biaryl compound, replacing the bromine atom with a new aryl group. While the C-F bond can also undergo cross-coupling, it generally requires more specialized catalytic systems or harsher conditions compared to the C-Br bond. mdpi.comrsc.org

Hypothetical Suzuki-Miyaura Reaction Scheme
ReactantReagentsProduct
This compoundAr-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl-2-fluoro-3-nitrobenzotrifluoride

Strategies for Further Derivatization of Halogenated Nitrobenzotrifluorides

Beyond cross-coupling at the C-Br bond and SNAr at the C-F bond, the nitro group offers another key site for molecular diversification. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgbeilstein-journals.org This conversion is often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing metals in acidic media (e.g., Fe, SnCl₂, Zn). commonorganicchemistry.com The choice of reagent is critical to avoid the reduction of other functional groups, such as the aryl halides. commonorganicchemistry.com

Once the nitro group is reduced to an aniline (B41778) derivative (5-bromo-2-fluoro-3-aminobenzotrifluoride), the resulting amino group serves as a versatile handle for a wide array of subsequent reactions. These include diazotization followed by Sandmeyer reactions to introduce various functionalities (e.g., -Cl, -Br, -CN, -OH), as well as acylation and alkylation reactions. This multi-step approach, combining SNAr, cross-coupling, and nitro group reduction, provides a powerful and flexible strategy for synthesizing a diverse library of complex molecules from the this compound scaffold. chemistryviews.org

Key Derivatization Strategies
Reaction TypeReactive SiteTypical ReagentsResulting Functional Group
Nucleophilic Aromatic Substitution (SNAr)C2-FNu-H (e.g., R-OH, R-NH₂, R-SH)-OR, -NHR, -SR
Suzuki-Miyaura CouplingC5-BrAr-B(OH)₂, Pd catalyst, base-Ar (Aryl group)
Nitro Group ReductionC3-NO₂H₂/Pd/C, Fe/HCl, SnCl₂-NH₂ (Amine)

Reduction and Oxidation Reactions of Nitro and Halogen Functions

The chemical behavior of this compound is largely dictated by the presence of the nitro group, a versatile functionality amenable to various reductive transformations. The reduction of nitroarenes is a fundamental process in organic synthesis, often serving as a gateway to the corresponding anilines, which are valuable precursors for a wide array of chemical products. nih.gov

The selective reduction of the nitro group in halogenated nitroarenes, such as this compound, presents a synthetic challenge due to the potential for competing dehalogenation reactions. google.com The choice of reducing agent and reaction conditions is paramount to achieving high chemoselectivity. Common methodologies for the reduction of nitroarenes include catalytic hydrogenation and metal-acid systems. organic-chemistry.orgmasterorganicchemistry.com

Catalytic Hydrogenation:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a hydrogen source is a widely employed method for nitro group reduction. nih.gov For halogenated nitroarenes, the selectivity of this process is a significant concern, as these catalysts can also promote hydrodehalogenation. researchgate.net The propensity for dehalogenation is influenced by the nature of the halogen, with the C-I bond being the most labile, followed by C-Br and C-le. The use of specific promoters or catalyst modifications can enhance the selectivity for nitro group reduction while minimizing the loss of halogen substituents. researchgate.net

Metal-Acid Systems:

Classical methods for nitro group reduction involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These systems are generally effective and can be more tolerant of halogen substituents compared to some catalytic hydrogenation methods. The reaction proceeds through a series of electron transfer steps, ultimately yielding the corresponding aniline.

The oxidation of the functional groups in this compound is less commonly explored. The aromatic ring is highly electron-deficient due to the presence of three strong electron-withdrawing groups (nitro, fluoro, and trifluoromethyl), which renders it resistant to electrophilic attack and oxidative degradation under typical conditions. The nitro group itself is in a high oxidation state and is not readily oxidized further. The halogen substituents are also generally stable to oxidation under standard organic reaction conditions.

The following table summarizes the expected outcomes of reduction reactions on a model halogenated nitrobenzotrifluoride.

Reagent SystemTarget Functional GroupExpected ProductPotential Side Products
H₂, Pd/CNitro (-NO₂)Amine (-NH₂)Dehalogenated amine
Fe, HClNitro (-NO₂)Amine (-NH₂)Minimal dehalogenation
Sn, HClNitro (-NO₂)Amine (-NH₂)Minimal dehalogenation
Zn, HClNitro (-NO₂)Amine (-NH₂)Minimal dehalogenation

This table presents a generalized summary of reduction reactions. Specific outcomes for this compound may vary based on precise reaction conditions.

Comparative Reactivity Analysis of Positional Isomers and Analogues

The reactivity of a substituted benzene derivative is profoundly influenced by the electronic properties of its substituents and their relative positions on the aromatic ring. lumenlearning.com In the case of this compound, the interplay between the electron-withdrawing effects of the bromo, fluoro, nitro, and trifluoromethyl groups dictates its chemical behavior, particularly in electrophilic and nucleophilic aromatic substitution reactions.

All four substituents on the this compound ring are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. minia.edu.eg This deactivation stems from their ability to withdraw electron density from the aromatic ring through inductive and/or resonance effects, making the ring less nucleophilic. libretexts.org The directing effect of these substituents (i.e., where they direct incoming electrophiles) is also a critical factor in determining the outcome of a reaction. The nitro, trifluoromethyl, and bromo groups are generally meta-directing, while the fluoro group is ortho, para-directing, although it is also a deactivating group.

To quantitatively assess the electronic influence of these substituents, Hammett substituent constants (σ) can be utilized. wikipedia.orgutexas.edu These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.

The table below presents the Hammett constants for the substituents present in this compound.

Substituentσ_meta (σ_m)σ_para (σ_p)
-Br0.400.23
-F0.340.06
-NO₂0.710.78
-CF₃0.430.54

Data sourced from established literature on Hammett constants. stenutz.eu

The combined electron-withdrawing effect of these four substituents makes the aromatic ring of this compound exceptionally electron-poor. This significantly retards electrophilic aromatic substitution reactions. Conversely, the high degree of electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the aromatic ring, and a leaving group (typically a halogen) is displaced. The presence of strong electron-withdrawing groups, particularly those ortho and para to the leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

When comparing the reactivity of this compound to its positional isomers, the relative positions of the electron-withdrawing groups are crucial. For instance, an isomer with the nitro group positioned ortho or para to one of the halogen atoms would be expected to be more susceptible to nucleophilic aromatic substitution at that halogen position.

Consider the following positional isomers:

This compound: The nitro group is ortho to the fluorine and meta to the bromine. The trifluoromethyl group is meta to the fluorine and para to the bromine.

Isomer A (hypothetical): 4-Bromo-2-fluoro-5-nitrobenzotrifluoride: The nitro group is ortho to the bromine and meta to the fluorine.

Isomer B (hypothetical): 2-Bromo-4-fluoro-5-nitrobenzotrifluoride: The nitro group is ortho to the fluorine and meta to the bromine.

In a hypothetical SNAr reaction, Isomer A would likely be more reactive towards nucleophilic displacement of the bromine atom than this compound, due to the strong activating effect of the ortho nitro group. Similarly, the reactivity of the fluorine atom would be influenced by the relative positions of the other electron-withdrawing groups.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 5-Bromo-2-fluoro-3-nitrobenzotrifluoride, both ¹H and ¹⁹F NMR are critical for a complete structural assignment.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected NMR data can be derived from the analysis of its structure and the known effects of its constituent functional groups.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the aromatic ring (H-4 and H-6). These protons are in different chemical environments due to the influence of the adjacent electron-withdrawing substituents (-F, -NO₂, -CF₃) and the bromine atom.

The signals for both H-4 and H-6 are predicted to be downfield, likely in the range of 7.8–8.5 ppm, due to the deshielding effect of the multiple electron-withdrawing groups. The coupling patterns will be complex:

H-4: This proton is expected to show coupling to H-6 (meta coupling, ³JHH, typically 2-3 Hz) and to the fluorine at position 2 (meta coupling, ⁴JHF, typically 4-8 Hz).

H-6: This proton will couple to H-4 (meta coupling, ³JHH) and potentially show long-range coupling to the -CF₃ group (para coupling, ⁵JHF, typically small, ~1-2 Hz).

This would result in each proton signal appearing as a complex multiplet, likely a doublet of doublets or a more intricate pattern if all couplings are resolved.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~8.0 - 8.5Doublet of doublets (dd)³J(H4-H6) ≈ 2-3 Hz, ⁴J(H4-F2) ≈ 4-8 Hz
H-6~7.8 - 8.2Doublet of doublets (dd) or multiplet (m)³J(H6-H4) ≈ 2-3 Hz, ⁵J(H6-CF₃) ≈ 1-2 Hz

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing organofluorine compounds, offering a wide chemical shift range that provides detailed information about the electronic environment of each fluorine atom. huji.ac.ilnih.gov For this compound, two distinct signals are expected, one for the single fluorine atom on the ring (C2-F) and one for the trifluoromethyl (-CF₃) group.

C2-F Signal: The fluorine atom directly attached to the aromatic ring is expected to have a chemical shift significantly different from the -CF₃ group. Its signal will be split by the aromatic proton at H-4 (meta coupling, ⁴JFH) and potentially by the -CF₃ group (⁵JFF coupling).

-CF₃ Signal: The three equivalent fluorine atoms of the trifluoromethyl group will produce a single resonance. This signal may be split into a narrow multiplet due to long-range coupling with the aromatic proton at H-6 (⁵JFH).

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Interactions
C2-F-110 to -130Doublet of quartets (dq) or multiplet (m)Coupling to H-4 and -CF₃ group
-CF₃-60 to -65Doublet or narrow multiplet (m)Coupling to H-6 and C2-F

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₇H₂BrF₄NO₂. The calculated molecular weight is approximately 288.92 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic pair of peaks of nearly equal intensity, M⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments or radicals. Key fragmentation pathways would likely involve the cleavage of the C-NO₂ and C-Br bonds.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (for ⁷⁹Br)Ion/FragmentNotes
289[C₇H₂⁷⁹BrF₄NO₂]⁺Molecular ion (M⁺)
291[C₇H₂⁸¹BrF₄NO₂]⁺Isotopic molecular ion ([M+2]⁺)
243[M - NO₂]⁺Loss of nitro group
210[M - Br]⁺Loss of bromine radical
191[M - Br - F]⁺Subsequent loss of a fluorine radical
164[M - Br - NO₂]⁺Loss of bromine and nitro group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent peaks would be the strong absorptions from the nitro (NO₂) group's asymmetric and symmetric stretching vibrations. Additionally, strong bands corresponding to the C-F bonds of the trifluoromethyl group and the single ring fluorine would be present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H stretchAromatic Ring
1600 - 1585C=C stretchAromatic Ring
1530 - 1560Asymmetric N-O stretchNitro (-NO₂)
1345 - 1385Symmetric N-O stretchNitro (-NO₂)
1300 - 1100C-F stretchTrifluoromethyl (-CF₃) & Aromatic C-F
900 - 675C-H out-of-plane bendAromatic Ring
700 - 550C-Br stretchBromo (-Br)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. This technique would allow for the unambiguous determination of the substitution pattern on the benzene (B151609) ring and the conformation of the nitro and trifluoromethyl groups relative to the ring.

A search of the currently available scientific literature did not yield any specific X-ray crystallographic data for this compound. Therefore, experimental details regarding its crystal system, space group, and precise solid-state molecular geometry are not available at this time.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. huji.ac.ilvelp.comeltra.com This method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound (C₇H₂BrF₄NO₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011784.07729.09%
HydrogenH1.00822.0160.70%
BromineBr79.904179.90427.65%
FluorineF18.998475.99226.30%
NitrogenN14.007114.0074.85%
OxygenO15.999231.99811.07%
Total 288.994 100.00%

Computational and Theoretical Investigations of Halogenated Nitrobenzotrifluorides

Density Functional Theory (DFT) Studies of Electronic Structure

No published DFT studies were found for 5-Bromo-2-fluoro-3-nitrobenzotrifluoride. Consequently, specific data regarding the prediction of its bond lengths, electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO), as well as the validation of substituent orientation and assessment of electronic effects, are not available.

Reactivity Modeling and Simulation of Reaction Pathways

There is no available research on the reactivity modeling or simulation of reaction pathways for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Medicinal Chemistry Contexts

Specific QSAR models or structural insights derived from such models for this compound in medicinal chemistry contexts have not been reported in the searched literature.

Molecular Dynamics Simulations for Intermolecular Interactions

No information is available regarding molecular dynamics simulations of this compound to investigate its intermolecular interactions.

Applications in Advanced Organic Synthesis and Material Science

Strategic Intermediates for the Synthesis of Complex Organic Molecules

Substituted benzotrifluorides are cornerstone building blocks in modern organic synthesis. The specific arrangement of bromo, fluoro, nitro, and trifluoromethyl groups on the aromatic ring of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride endows it with multiple reaction sites. This versatility allows it to serve as a strategic intermediate for constructing more complex molecular frameworks.

The reactivity of this compound is dictated by its distinct functional groups:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, making it susceptible to displacement by nucleophiles.

Cross-Coupling Reactions: The carbon-bromine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which can then be further modified. This transformation is a key step in the synthesis of many pharmaceuticals and dyes. For instance, the reduction of a similar compound, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, is achieved via catalytic hydrogenation to yield an aniline (B41778) derivative. google.com

These orthogonal reactive sites allow for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for multi-step synthetic sequences.

Derivatization Reagents in Analytical Chemistry

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is easier to detect and quantify. researchgate.net Reagents with electrophilic centers that react with nucleophilic functional groups like amines are often used for this purpose.

Applications in High-Performance Liquid Chromatography (HPLC) Derivatization

In HPLC, derivatization is employed to attach a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors. The structure of this compound suggests its potential as a pre-column derivatization reagent. The activated fluorine atom can react with primary and secondary amines of target analytes. This reaction is analogous to that of similar reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, which is used for the chromatographic determination of various compounds. nih.govresearchgate.net Attaching the nitrobenzotrifluoride moiety to an analyte would significantly enhance its UV absorbance, thereby lowering detection limits.

Use as Derivatization Reagents for Polyamines in Biochemical Assays

Polyamines are biogenic amines that play crucial roles in cellular processes. researchgate.net Their analysis is important in biochemical and clinical research. Due to their lack of a strong chromophore, polyamines like putrescine, spermine, and spermidine (B129725) often require derivatization before analysis by HPLC or other methods. nih.govresearchgate.net Reagents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have proven effective for the derivatization of polyamines by reacting with all their primary and secondary amino groups. nih.govresearchgate.net Given its structural similarities, this compound is a strong candidate for a similar role, enabling the sensitive detection of polyamines in biological samples.

Development of Specialty Chemicals

The unique combination of fluorine and other functional groups in this molecule makes it an attractive starting material for the synthesis of high-value specialty chemicals, including pharmaceuticals and agrochemicals.

Precursors for Pharmaceutical Building Blocks and Drug Discovery Programs

Fluorinated compounds are of immense interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. ossila.com Substituted benzotrifluorides are key intermediates in the synthesis of numerous drugs. guidechem.com The multiple functional groups on this compound allow for its use as a scaffold in combinatorial chemistry and fragment-based drug discovery. By selectively reacting at the bromo, fluoro, or nitro positions, a diverse library of novel compounds can be generated for screening against various biological targets. For example, related compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043) are used to synthesize precursors for anti-cancer drugs. google.com

Mechanistic Investigations of Biological Interactions

Studies on Molecular Target Engagement

Role of Trifluoromethyl and Nitro Groups in Ligand-Receptor Binding and Molecular Recognition

The trifluoromethyl (-CF3) and nitro (-NO2) groups are pivotal in defining the interaction of 5-Bromo-2-fluoro-3-nitrobenzotrifluoride with biological receptors.

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its presence can significantly enhance the binding affinity of a ligand to its receptor through several mechanisms:

Increased Lipophilicity: This facilitates hydrophobic interactions with nonpolar pockets within a receptor's binding site.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the biological activity of the compound.

Modulation of Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can be critical for optimal ionization state for receptor binding.

In some cases, the trifluoromethyl group can act as a bioisostere for other groups, like a methyl or chloro group, but with distinct electronic properties that can fine-tune binding interactions. acs.org

Nitro Group: The nitro group is a versatile functional group in molecular recognition, primarily due to its electronic and hydrogen-bonding capabilities.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors on a receptor, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine, or histidine.

π-Hole Interactions: The nitrogen atom of the nitro group possesses a positive electrostatic potential, creating a "π-hole" that can interact favorably with electron-rich regions of a receptor, such as lone pairs on oxygen or sulfur atoms.

The interplay of these groups dictates the specific orientation and affinity of the molecule within a binding site.

Exploration of Redox Chemistry Mediated by the Nitro Group in Biological Contexts

The nitroaromatic scaffold of this compound is a substrate for enzymatic reduction, a process central to the biological activity and potential toxicity of this class of compounds. This redox chemistry is primarily mediated by the nitro group. nih.gov

Under hypoxic conditions, often found in tumor microenvironments or anaerobic bacteria, the nitro group can undergo a series of one-electron reductions catalyzed by nitroreductases. This process generates a nitro radical anion, which is a highly reactive species. This radical can then be further reduced to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to an amino group. nih.gov

This "futile metabolism" or redox cycling of the nitro group can have significant biological consequences:

Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the nitro radical anion can transfer an electron to molecular oxygen to form a superoxide (B77818) radical, regenerating the parent nitro compound. This cycle can lead to a buildup of ROS, inducing oxidative stress and cellular damage. nih.gov

Covalent Adduct Formation: The highly reactive intermediates, particularly the hydroxylamine, can form covalent bonds with cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.

The redox potential of the nitroaromatic compound is a key determinant of its biological activity, with compounds having a higher redox potential generally exhibiting greater reactivity. nih.gov

Influence of Fluorine on Binding Affinity and Modulation of Biological Pathways

The fluorine atom at the 2-position of this compound significantly influences its biological profile. The introduction of fluorine into a ligand can have profound effects on its binding affinity and ability to modulate biological pathways. benthamscience.com

Key contributions of the fluorine atom include:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein binding site, including hydrogen bonds (acting as a weak hydrogen bond acceptor) and multipolar interactions with backbone carbonyls. nih.govacs.org

Alteration of Conformation: Due to its small size and high electronegativity, a fluorine substituent can influence the preferred conformation of a molecule, potentially pre-organizing it for a more favorable interaction with its target. nih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for binding.

Increased Membrane Permeability: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its site of action. benthamscience.com

Computational studies have highlighted that fluorine's influence on binding can be subtle, often involving the modulation of water networks within the binding pocket rather than direct, strong interactions with the protein itself. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Understanding Chemical-Biological Interactions

While a specific SAR study for a series of compounds centered around this compound is not available, general principles can be applied to understand how structural modifications would likely impact its biological activity. SAR studies are crucial for optimizing lead compounds into potent and selective drugs.

An illustrative SAR table for a hypothetical series of analogs is presented below, based on established principles for this class of compounds. The activity is generically termed "Biological Activity" and could represent enzyme inhibition, cytotoxicity, or another relevant biological endpoint.

CompoundR1R2R3R4Biological Activity (IC50, µM) - HypotheticalRationale for Predicted Activity
Analog 1 (Parent)FNO2HBr5.0Baseline activity with electron-withdrawing groups enhancing potency.
Analog 2HNO2HBr15.0Removal of fluorine may decrease binding affinity due to loss of favorable interactions.
Analog 3FNH2HBr> 50Reduction of the nitro group to an amine generally abolishes redox-cycling-dependent activity.
Analog 4FNO2HH10.0Removal of bromine may decrease lipophilicity and van der Waals interactions, slightly reducing activity.
Analog 5FNO2HCF32.5Replacing bromine with another trifluoromethyl group could significantly enhance lipophilic interactions and potency.
Analog 6ClNO2HBr6.5Replacing fluorine with chlorine, a larger halogen, may slightly alter binding without a drastic change in activity.

Key SAR Insights (Hypothetical):

Importance of the Nitro Group: The nitro group is likely essential for the primary mechanism of action, possibly through redox cycling or direct receptor interactions. Its replacement or reduction would be expected to significantly decrease or abolish activity.

Role of Halogens: The fluorine and bromine atoms likely contribute to binding affinity and lipophilicity. Their removal would probably decrease potency, while substitution with other halogens or lipophilic groups could modulate activity.

Impact of the Trifluoromethyl Group: The -CF3 group is a critical contributor to both binding and metabolic stability. Modifications to this group would likely have a substantial impact on the compound's biological profile.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Halogenated Nitrobenzotrifluorides

The synthesis of polysubstituted aromatic compounds like 5-Bromo-2-fluoro-3-nitrobenzotrifluoride is often complex, requiring multi-step processes that may not be environmentally benign. A primary challenge is the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. Future research is trending towards continuous-flow processing, which offers enhanced safety, scalability, and reproducibility compared to traditional batch methods. researchgate.net For instance, the nitration of fluorobenzotrifluorides has been successfully demonstrated in continuous-flow millireactors, providing better control over reaction conditions and minimizing byproducts. researchgate.net

Furthermore, there is a growing emphasis on solid-state reactions and mechanochemistry to reduce solvent waste. rsc.org A mechanochemical approach for aromatic nucleophilic fluorination using potassium fluoride (B91410) has been developed, which eliminates the need for high-boiling, toxic solvents and can be performed under ambient conditions. rsc.org Exploring such solvent-free or reduced-solvent methods for the synthesis and halogenation of nitrobenzotrifluoride precursors represents a significant area for future investigation. researchgate.net The development of catalysts that can facilitate regioselective halogenation and nitration on highly substituted rings is another critical research avenue to improve atom economy and reduce waste. dovepress.com

Table 1: Comparison of Synthetic Methodologies for Halogenated Aromatics

Methodology Advantages Challenges for Halogenated Nitrobenzotrifluorides
Traditional Batch Synthesis Well-established procedures. Often requires harsh conditions, multi-step, potential for hazardous intermediates, significant solvent waste. dovepress.com
Continuous-Flow Synthesis Enhanced safety, better process control, improved heat/mass transfer, scalable. researchgate.net Requires specialized equipment, optimization of flow parameters (residence time, temperature). researchgate.net
Mechanochemistry Reduces or eliminates solvent use, rapid reactions, energy-efficient. rsc.org Scalability for industrial production, substrate scope limitations, monitoring reaction progress.

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for high selectivity. researchgate.net | Catalyst deactivation, achieving high regioselectivity with multiple directing groups. |

Expanding the Scope of Derivatization and Functionalization Strategies

The multiple reactive sites on the this compound ring make it a versatile building block. guidechem.com The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents. Future research will likely focus on expanding the portfolio of compatible coupling partners and developing catalysts that can operate efficiently despite the sterically hindered and electron-deficient nature of the aromatic ring.

The nitro group is another key functional handle. Its reduction to an amine group opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and the synthesis of various heterocyclic systems. researchgate.net A significant challenge is achieving selective reduction of the nitro group without affecting the other halogen substituents (dehalogenation), which is a common side reaction. researchgate.netacs.org Research into highly selective catalytic systems, potentially using bimetallic nanoparticles or specialized supports, is crucial for overcoming this hurdle.

Advancements in Computational Approaches for Predictive Modeling and Design

Computational chemistry is poised to play an increasingly vital role in accelerating research on halogenated nitrobenzotrifluorides. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule, guiding the rational design of synthetic and derivatization strategies. For example, computational models can help predict the most likely sites for nucleophilic or electrophilic attack and model the transition states of key reactions. nih.gov

Force field development for halogenated compounds remains a challenge due to the complexities of interactions like halogen bonding. unipi.it Future work will involve creating more accurate, quantum-mechanically derived force fields to enable reliable molecular dynamics simulations. unipi.it These simulations can predict bulk properties, solubility, and interactions with biological targets, such as proteins, thereby aiding in the design of new drugs and materials. namiki-s.co.jpnih.gov Predictive models can also assess potential toxicity and environmental fate, aligning with green chemistry principles by identifying potentially hazardous compounds early in the design phase.

Table 2: Computational Tools in the Study of Halogenated Nitrobenzotrifluorides

Computational Method Application Area Future Direction
Density Functional Theory (DFT) Predicting reaction mechanisms, electronic properties, regioselectivity. unipi.it Development of functionals with better accuracy for halogenated systems.
Molecular Dynamics (MD) Simulating interactions with solvents and biological macromolecules, predicting physical properties. nih.gov Creation of more robust force fields that accurately model halogen bonds and polarization effects. unipi.it

| QSAR/QSPR | Predicting biological activity and physical properties based on molecular structure. | Expanding training sets with more diverse halogenated compounds to improve model accuracy. |

Exploration of New Application Areas for Halogenated Nitrobenzotrifluorides

The unique combination of functional groups in this class of compounds suggests potential applications across various high-technology sectors. In medicinal chemistry, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while halogen atoms can participate in halogen bonding, a key interaction for improving drug-target binding affinity. nih.govnih.gov These features make halogenated nitrobenzotrifluorides attractive scaffolds for designing new therapeutic agents. researchgate.netmdpi.com Future research could explore derivatives as inhibitors for specific enzymes or as ligands for receptors implicated in various diseases.

In agrochemicals, the introduction of fluorine and other halogens has led to the development of potent herbicides, insecticides, and fungicides. researchgate.net The challenge lies in designing molecules with high target specificity and favorable environmental degradation profiles to minimize ecological impact.

In materials science, the high polarity and potential for intermolecular interactions make these compounds interesting candidates for the synthesis of liquid crystals, polymers with specific dielectric properties, or as components in energetic materials. The exploration of their optical and electronic properties could open doors to new applications in organic electronics.

Addressing Stereochemical Control and Green Chemistry Principles in Synthesis

When derivatization of the benzotrifluoride (B45747) ring leads to the creation of chiral centers, controlling stereochemistry becomes paramount, especially for pharmaceutical applications where different enantiomers can have vastly different biological activities. The development of catalytic, enantioselective methods for the functionalization of these molecules is a significant future challenge. nih.gov This includes asymmetric reductions, alkylations, and cross-coupling reactions. Research into chiral catalysts that can effectively control the stereochemical outcome of reactions on these sterically demanding and electronically complex substrates is an active area of investigation. hawaii.edunih.gov

Integrating green chemistry principles throughout the lifecycle of these compounds is a critical overarching challenge. researchgate.netdovepress.com This involves not only developing sustainable synthetic routes but also designing molecules that are less toxic and readily biodegradable. Future research must balance the functional advantages conferred by halogen and nitro groups with the potential for environmental persistence and toxicity. mdpi.com This requires a holistic approach that combines green synthesis, computational toxicology, and lifecycle assessment to guide the development of the next generation of halogenated nitrobenzotrifluorides. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.